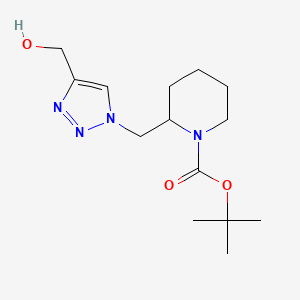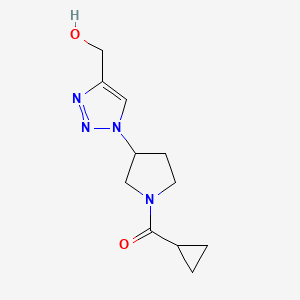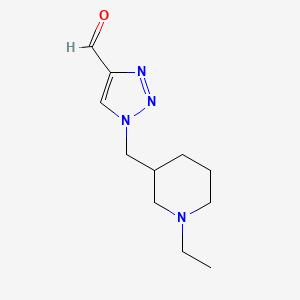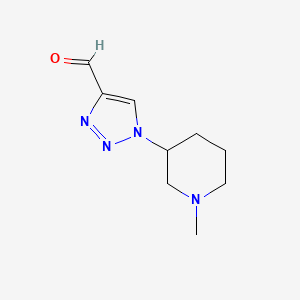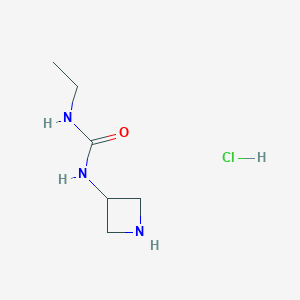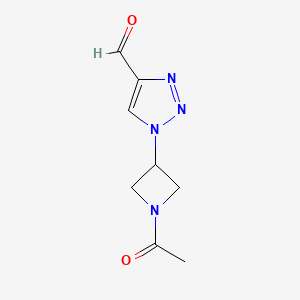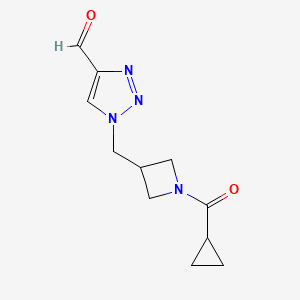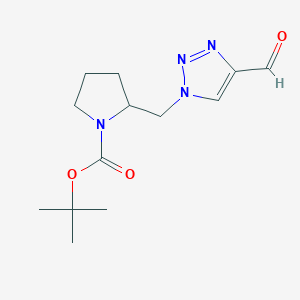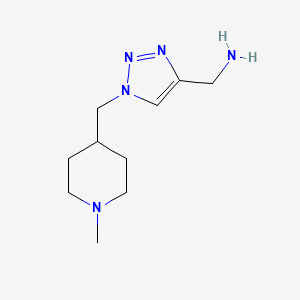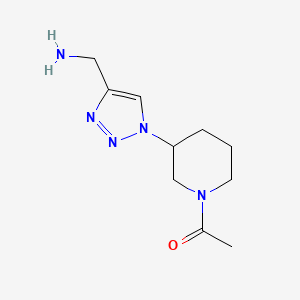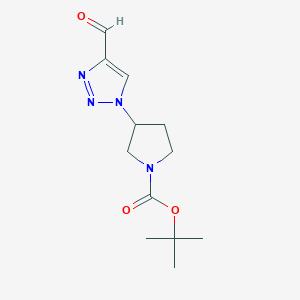
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
説明
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is an organic compound known for its utility in various chemical syntheses and industrial applications. Structurally, it features a pyrrolidine ring substituted with a methoxymethyl group, two methyl groups, and a chlorobutanone moiety. Its unique structure makes it a valuable compound in synthetic organic chemistry and potential medicinal research.
Synthetic Routes and Reaction Conditions:
One common approach to synthesize this compound involves the alkylation of 3,3-dimethyl-4-hydroxypyrrolidine using methoxymethyl chloride, followed by the introduction of a chloro group via chlorination of the butanone chain. This process requires carefully controlled conditions to maintain the integrity of the pyrrolidine ring and ensure the correct placement of substituents.
Industrial Production Methods:
In an industrial setting, the compound can be synthesized in bulk by employing continuous flow chemistry, which allows for efficient scale-up and consistent product quality. Typical reaction conditions involve using organic solvents such as dichloromethane or tetrahydrofuran and controlling temperature to avoid by-products and impurities.
Types of Reactions:
Oxidation: Undergoes oxidation reactions to form the corresponding ketone or aldehyde derivatives.
Reduction: Can be reduced to the corresponding alcohol or amine depending on the reducing agent used.
Substitution: Chlorine atom substitution reactions lead to various derivatives, essential for diversifying the compound’s application range.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are popular choices for reduction.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
The primary products from these reactions include ketones, alcohols, and substituted pyrrolidines, which can be further utilized in various chemical syntheses.
科学的研究の応用
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is used extensively in:
Chemistry: As a versatile intermediate in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential roles in biochemical pathways and interactions with biomolecules.
Medicine: Explored for pharmaceutical research, including the development of new therapeutic agents.
Industry: Employed in the manufacture of fine chemicals and specialty compounds.
Mechanism and Molecular Targets:
The compound’s activity is typically defined by its interactions with molecular targets such as enzymes or receptors. It may act by modifying the active sites or altering the conformations of target molecules, thereby influencing biological processes.
Pathways Involved:
Depending on the specific application, the compound can engage in various biochemical pathways, including enzyme inhibition or activation, signaling cascades, and receptor binding.
Comparison and Uniqueness:
類似化合物との比較
2-Chloro-1-pyrrolidinylbutan-1-one
2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one
2-Chloro-1-(3,3-dimethylpyrrolidin-1-yl)butan-1-one
Hope that gives you a comprehensive insight into 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one!
特性
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGJZIQPNLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



